molecular formula O3P-3 B083602 Phosphite CAS No. 14901-63-4

Phosphite

Cat. No.: B083602
CAS No.: 14901-63-4
M. Wt: 78.972 g/mol
InChI Key: AQSJGOWTSHOLKH-UHFFFAOYSA-N
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Description

Phosphite is a chemical compound containing the this compound ion, which is represented as PO₃³⁻. It is commonly found in various salts and esters. Phosphites are known for their role in organic and inorganic chemistry, particularly in the synthesis of other phosphorus-containing compounds. They are often used as reducing agents and stabilizers in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphites can be synthesized through several methods, including the hydrolysis of phosphorus trichloride (PCl₃). The reaction involves the addition of water to phosphorus trichloride, resulting in the formation of phosphorous acid (H₃PO₃) and hydrochloric acid (HCl): [ \text{PCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_3 + 3\text{HCl} ] The resulting solution is then heated to remove hydrochloric acid and evaporate the remaining water, yielding colorless crystalline phosphorous acid .

Industrial Production Methods: In industrial settings, phosphites are often produced through the reduction of phosphates or the reaction of phosphorous acid with bases. These methods are scalable and efficient, allowing for the mass production of phosphite compounds .

Chemical Reactions Analysis

Types of Reactions: Phosphites undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phosphites have a wide range of applications in scientific research:

Mechanism of Action

Phosphites are often compared with other phosphorus-containing compounds such as phosphates and phosphonates. While phosphates (PO₄³⁻) are fully oxidized and stable, phosphites (PO₃³⁻) are less oxidized and more reactive. Phosphonates (R-PO₃²⁻) contain a carbon-phosphorus bond, making them distinct in their chemical behavior and applications .

Comparison with Similar Compounds

Properties

IUPAC Name

phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/O3P/c1-4(2)3/q-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSJGOWTSHOLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O3P-3
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DSSTOX Substance ID

DTXSID80164154
Record name Phosphite
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Molecular Weight

78.972 g/mol
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Physical Description

Other Solid, Black granular powder; [National Institute of Standards and Technology MSDS]
Record name Phosphate rock and Phosphorite, calcined
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Record name Phosphorite
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CAS No.

14901-63-4, 65996-94-3
Record name Phosphite
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Record name Phosphate rock and Phosphorite, calcined
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Synthesis routes and methods I

Procedure details

Bis (tetrahydroabietyl 2,4 di-tert-butyl phenyl) phosphite was prepared by first reacting 206 g (1 mol) of 2,4 di-tert-butylphenyl phenol with 310 g (1 mol) of triphenyl phosphite catalyzed with 2 g of sodium methylate (or phenate) to obtain a nominal 2,4 di-tert-butylphenyl diphenyl phosphite. Phenol was distilled through a 20 cm. Raschig ring packed column to 150° C. and 30 mm. The reaction terminates at 190° C. at 4 mm after distilling the calculated 1 mol of phenol. The product mixture contained approximately 85% of the desired 2,4,di-tert-butylphenyl diphenylphosphite. The remainder was identified as being predominantly a mixture of bis (2,4 -di-tert-butylphenyl) phenyl phosphite and unreacted triphenyl phosphite.
Name
2,4 di-tert-butylphenyl phenol
Quantity
206 g
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310 g
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sodium methylate
Quantity
2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

7-(Diethylamino)-4-hydroxymethylcoumarin (9) was prepared by oxidation of 4-methyl-7-(diethylamino)coumarin with SeO2, and subsequent reduction with NaBH4. Reaction of alcohol 9 with phosphoramidite 8 in the presence of 1H-tetrazole provided a phosphite intermediate, which was oxidized in the same pot with anhydrous TBHP to afford phosphate 10 (Scheme 2). Removal of the protecting groups required some exploration. An initial attempt to deprotect both the Boc and MOM groups with TFA resulted in the loss of the Boc group in 1 h; however, only 50% of the MOM group was removed even after stirring for 3 days at rt. Reaction with Me3SiBr in CH2Cl 2, rather than removing the methyl ester of the phosphate, resulted instead in the loss of the coumarin moiety from the lipid. When 10 was heated in 6 M HCl/THF (2:1) at 60° C. for 6 h, all three groups, Boc, MOM, and the phosphate methyl ester, were removed to provide DECM-S1P (1), which on neutralization and N-acylation using p-nitrophenyl palmitate in DMF/CH2Cl2 gave C1P analogue 1a in good yield.
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